molecular formula C9H7N5O B8465956 6-(furan-2-yl)-9H-purin-2-amine

6-(furan-2-yl)-9H-purin-2-amine

Cat. No.: B8465956
M. Wt: 201.18 g/mol
InChI Key: JZSMPSCWNAYWOI-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-9H-purin-2-amine is a heterocyclic compound that combines a furan ring with a purine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-9H-purin-2-amine typically involves the condensation of a furan derivative with a purine precursor. One common method is the reaction of 2-furancarboxaldehyde with 2-aminopurine under acidic or basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-9H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(furan-2-yl)-9H-purin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-9H-purin-2-amine involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids and proteins, potentially inhibiting enzymatic activity or altering gene expression. The furan ring and purine structure allow it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(furan-2-yl)-9H-purin-2-amine is unique due to its combined furan and purine structure, which imparts distinct chemical and biological properties. Its ability to interact with nucleic acids and proteins makes it a valuable compound for medicinal chemistry and biological research .

Properties

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

IUPAC Name

6-(furan-2-yl)-7H-purin-2-amine

InChI

InChI=1S/C9H7N5O/c10-9-13-6(5-2-1-3-15-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14)

InChI Key

JZSMPSCWNAYWOI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C3C(=NC(=N2)N)N=CN3

Origin of Product

United States

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